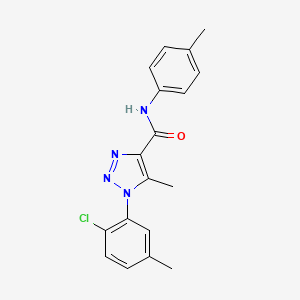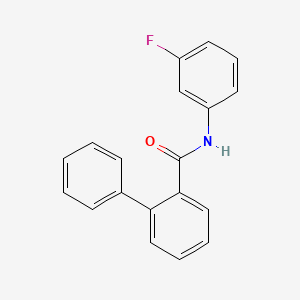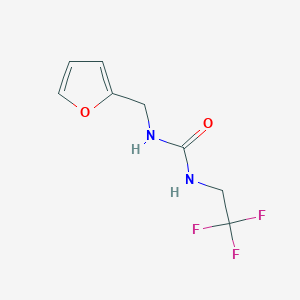
N-(4-bromo-3-methylphenyl)-3-(4-methoxyphenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromo-3-methylphenyl)-3-(4-methoxyphenyl)acrylamide, also known as BMMA, is a synthetic compound that has been widely used in scientific research. Its unique chemical structure and properties have made it a valuable tool in the study of protein function and cellular processes. In
Mecanismo De Acción
N-(4-bromo-3-methylphenyl)-3-(4-methoxyphenyl)acrylamide inhibits the proteasome by binding to the active site of the enzyme and blocking its activity. This leads to the accumulation of ubiquitinated proteins and the induction of cell death. N-(4-bromo-3-methylphenyl)-3-(4-methoxyphenyl)acrylamide has also been shown to induce the unfolded protein response, a cellular stress response that is activated in response to protein misfolding and aggregation.
Biochemical and Physiological Effects:
N-(4-bromo-3-methylphenyl)-3-(4-methoxyphenyl)acrylamide has been shown to have a range of biochemical and physiological effects. It induces cell death in cancer cells, inhibits the growth of bacteria and fungi, and has anti-inflammatory properties. N-(4-bromo-3-methylphenyl)-3-(4-methoxyphenyl)acrylamide has also been shown to induce apoptosis, a programmed cell death mechanism that is essential for the maintenance of tissue homeostasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-bromo-3-methylphenyl)-3-(4-methoxyphenyl)acrylamide has several advantages for lab experiments, including its high potency, specificity, and selectivity. It is also easy to synthesize and has a long shelf life. However, N-(4-bromo-3-methylphenyl)-3-(4-methoxyphenyl)acrylamide has some limitations, including its potential toxicity and the need for careful handling and storage. It is important to use appropriate safety measures when working with N-(4-bromo-3-methylphenyl)-3-(4-methoxyphenyl)acrylamide to minimize the risk of exposure and adverse effects.
Direcciones Futuras
There are several future directions for the use of N-(4-bromo-3-methylphenyl)-3-(4-methoxyphenyl)acrylamide in scientific research. One area of interest is the development of N-(4-bromo-3-methylphenyl)-3-(4-methoxyphenyl)acrylamide-based therapeutics for the treatment of cancer and other diseases. Another area of interest is the study of the role of the proteasome in cellular processes and disease mechanisms. N-(4-bromo-3-methylphenyl)-3-(4-methoxyphenyl)acrylamide may also be used to study the effects of protein misfolding and aggregation on cellular function and disease development. Overall, N-(4-bromo-3-methylphenyl)-3-(4-methoxyphenyl)acrylamide has the potential to be a valuable tool in the study of protein function and cellular processes, with implications for the development of new therapies and treatments.
Métodos De Síntesis
N-(4-bromo-3-methylphenyl)-3-(4-methoxyphenyl)acrylamide can be synthesized using a variety of methods, including the Horner-Wadsworth-Emmons reaction and the Suzuki-Miyaura coupling reaction. The Horner-Wadsworth-Emmons reaction involves the condensation of a phosphonate ester with an aldehyde or ketone to form an α,β-unsaturated ester. The Suzuki-Miyaura coupling reaction involves the reaction of an arylboronic acid with an aryl halide in the presence of a palladium catalyst. Both methods result in the formation of N-(4-bromo-3-methylphenyl)-3-(4-methoxyphenyl)acrylamide with high yield and purity.
Aplicaciones Científicas De Investigación
N-(4-bromo-3-methylphenyl)-3-(4-methoxyphenyl)acrylamide has been used in a wide range of scientific research applications, including the study of protein function, cellular processes, and disease mechanisms. It is a potent inhibitor of the proteasome, an essential cellular protease that is responsible for the degradation of damaged or unwanted proteins. N-(4-bromo-3-methylphenyl)-3-(4-methoxyphenyl)acrylamide has been shown to induce cell death in cancer cells by inhibiting the proteasome, making it a potential therapeutic agent for cancer treatment.
Propiedades
IUPAC Name |
(E)-N-(4-bromo-3-methylphenyl)-3-(4-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO2/c1-12-11-14(6-9-16(12)18)19-17(20)10-5-13-3-7-15(21-2)8-4-13/h3-11H,1-2H3,(H,19,20)/b10-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBLPCPAJSAJUPR-BJMVGYQFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C=CC2=CC=C(C=C2)OC)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)NC(=O)/C=C/C2=CC=C(C=C2)OC)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(4-bromo-3-methylphenyl)-3-(4-methoxyphenyl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-methyl-1-[methyl(phenyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5880934.png)
![3-methoxy-N'-{[(2-nitrophenyl)acetyl]oxy}benzenecarboximidamide](/img/structure/B5880938.png)
![4-(1-pyrrolidinyl)[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B5880945.png)

![2-(tert-butylthio)-6,7,8,9-tetrahydropyrido[1,2-a]benzimidazole hydrochloride](/img/structure/B5880968.png)

![4-{[(dimethylamino)carbonyl]oxy}phenyl benzoate](/img/structure/B5880996.png)
![N-[2-(4-methoxyphenyl)ethyl]-N'-(3-methylphenyl)thiourea](/img/structure/B5881023.png)


![2-chloro-3-methoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5881037.png)

![N-[4-(diethylamino)-2-methylphenyl]-2-thiophenecarboxamide](/img/structure/B5881043.png)
![1-({2-[(4-methylbenzyl)oxy]phenyl}carbonothioyl)pyrrolidine](/img/structure/B5881049.png)